molecular formula C20H18N4O5S B2602302 ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1286724-56-8

ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No. B2602302
CAS RN: 1286724-56-8
M. Wt: 426.45
InChI Key: XELBGQFLZLELOF-UHFFFAOYSA-N
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Description

Thiazoles are an important class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

Thiazolylcarboxamide derivatives can be synthesized by the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate or 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one with four substituted carbonyl chlorides at 0 °C .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .


Chemical Reactions Analysis

2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by techniques such as FTIR and NMR . For example, the yield, melting point, and Rf value can be determined, as well as the presence of functional groups such as C=O ester, C–H, C=C, C=N, and OH .

Scientific Research Applications

Antitubercular Activity

The compound has demonstrated promising antitubercular activity. Researchers have synthesized novel derivatives of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides, including this compound. Notably, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 exhibited potent activity against Mycobacterium tuberculosis (Mtb) H37Ra, with an IC90 of 7.05 μM and an IC50 of 2.32 μM. Importantly, it showed no acute cellular toxicity towards human lung fibroblast cells .

Selective Inhibition of Mtb

The same benzo-[d]-imidazo-[2,1-b]-thiazole compound, IT06, containing a 2,4-dichloro phenyl moiety, also displayed significant activity against Mtb, with an IC50 of 2.03 μM and an IC90 of 15.22 μM. Interestingly, these compounds showed no activity against non-tuberculous mycobacteria (NTM), suggesting selective inhibition of Mtb .

Molecular Docking Studies

Researchers performed molecular docking and dynamics studies to understand the binding pattern and stability of the protein–ligand complex. These investigations shed light on the interaction between the most active compounds (IT06 and IT10) and the selected target, Pantothenate synthetase of Mtb .

Biological Activities Beyond Tuberculosis

Thiazoles, including derivatives of this compound, have diverse biological activities. For instance:

Parent Material for Chemical Compounds

Thiazole serves as a parent material for various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .

Natural Occurrence in Vitamin B1 (Thiamine)

Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine). Thiamine plays a crucial role in energy release from carbohydrates during metabolism and supports normal nervous system function .

Future Directions

The future directions for research on this compound could include further exploration of its potential therapeutic roles, as well as the design and synthesis of novel analogues .

properties

IUPAC Name

ethyl 2-[(2-benzamido-1,3-oxazole-4-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-2-28-18(27)12-8-9-14-15(12)22-20(30-14)24-17(26)13-10-29-19(21-13)23-16(25)11-6-4-3-5-7-11/h3-7,10,12H,2,8-9H2,1H3,(H,21,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELBGQFLZLELOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-benzamidooxazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

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